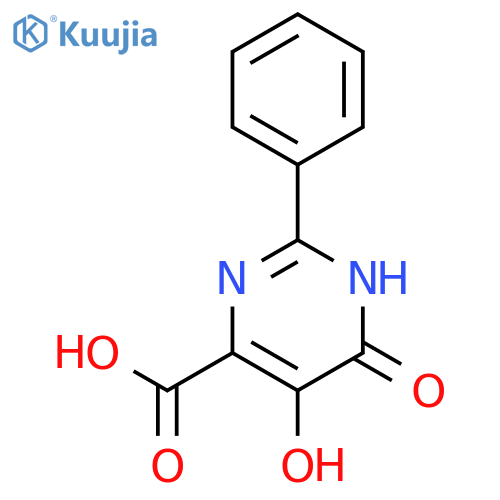Cas no 62222-38-2 (5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid)

62222-38-2 structure
商品名:5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid
CAS番号:62222-38-2
MF:C11H8N2O4
メガワット:232.192222595215
MDL:MFCD09701383
CID:453789
PubChem ID:135406878
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-hydroxy-6-oxo-2-phenyl-
- 5,6-Dihydroxy-2-phenyl-pyrimidine-4-carboxylic acid
- 5-hydroxy-4-oxo-2-phenyl-1H-pyrimidine-6-carboxylic acid
- 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid
- pyrimidinol carboxylic acid, 6
- BDBM33414
- 3040AJ
- BDBM50121869
- NE64315
- SY040243
- AK156529
- AX8290786
- 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylicAcid
- 6-(dihydroxymethylidene)-
- 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid
- AKOS022658011
- 62222-38-2
- A918078
- 5-HYDROXY-6-OXO-2-PHENYL-1H-PYRIMIDINE-4-CARBOXYLIC ACID
- AC2027
- CS-12213
- FT-0757834
- SB37969
- MFCD09701383
- SCHEMBL3835083
- DTXSID50333411
- CS-0156390
- CHEMBL440562
- DB-073071
- 5-hydroxy-6-oxo-2-phenyl-3H-pyrimidine-4-carboxylic acid
-
- MDL: MFCD09701383
- インチ: 1S/C11H8N2O4/c14-8-7(11(16)17)12-9(13-10(8)15)6-4-2-1-3-5-6/h1-5,14H,(H,16,17)(H,12,13,15)
- InChIKey: ZCILTNACHNCSCB-UHFFFAOYSA-N
- ほほえんだ: O([H])C1C(N([H])C(C2C([H])=C([H])C([H])=C([H])C=2[H])=NC=1C(=O)O[H])=O
計算された属性
- せいみつぶんしりょう: 232.04844
- どういたいしつりょう: 232.04840674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 419
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 99
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 352.1±42.0 °C at 760 mmHg
- フラッシュポイント: 166.8±27.9 °C
- PSA: 98.99
- じょうきあつ: 0.0±0.8 mmHg at 25°C
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB514778-250 mg |
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid; . |
62222-38-2 | 250MG |
€186.20 | 2023-04-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X57585-100mg |
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid |
62222-38-2 | 95% | 100mg |
¥186.0 | 2024-07-18 | |
| eNovation Chemicals LLC | Y1132372-5g |
5,6-Dihydroxy-2-phenyl-pyrimidine-4-carboxylic acid |
62222-38-2 | 95% | 5g |
$1335 | 2024-07-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X57585-1g |
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid |
62222-38-2 | 95% | 1g |
¥993.0 | 2024-07-18 | |
| TRC | D458915-50mg |
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic Acid |
62222-38-2 | 50mg |
$ 115.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | Y1132372-500mg |
5,6-Dihydroxy-2-phenyl-pyrimidine-4-carboxylic acid |
62222-38-2 | 95% | 500mg |
$240 | 2024-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YZ291-250mg |
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid |
62222-38-2 | 95+% | 250mg |
1417CNY | 2021-05-07 | |
| Chemenu | CM123333-1g |
5,6-dihydroxy-2-phenylpyrimidine-4-carboxylic acid |
62222-38-2 | 95% | 1g |
$*** | 2023-05-30 | |
| Alichem | A089000912-5g |
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid |
62222-38-2 | 95% | 5g |
$1326.15 | 2023-09-01 | |
| Alichem | A089000912-250mg |
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid |
62222-38-2 | 95% | 250mg |
$161.70 | 2023-09-01 |
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid 関連文献
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
62222-38-2 (5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid) 関連製品
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:62222-38-2)5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid

清らかである:99%
はかる:1g
価格 ($):210.0